molecular formula C14H13BrN2O2S B13663903 tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate

tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate

Cat. No.: B13663903
M. Wt: 353.24 g/mol
InChI Key: NUKJBVCAKRBXQA-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate is a chemical compound with the molecular formula C14H12BrFN2O2S and a molecular weight of 371.22 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with bromine, cyano, and tert-butyl carbamate groups.

Preparation Methods

The synthesis of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzothiophene core.

    Bromination: The benzothiophene core is brominated at the 4-position using bromine or a brominating agent.

    Cyano Group Introduction: The cyano group is introduced at the 3-position through a nucleophilic substitution reaction.

    Carbamate Formation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Nucleophiles: For substitution reactions.

    Reducing Agents: For reduction reactions.

    Oxidizing Agents: For oxidation reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The cyano and carbamate groups play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl N-(4-bromo-3-cyano-benzothiophen-2-yl)carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-cyano-1-benzothiophen-2-yl)carbamate

InChI

InChI=1S/C14H13BrN2O2S/c1-14(2,3)19-13(18)17-12-8(7-16)11-9(15)5-4-6-10(11)20-12/h4-6H,1-3H3,(H,17,18)

InChI Key

NUKJBVCAKRBXQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=C2Br)C#N

Origin of Product

United States

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